2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16273819
InChI: InChI=1S/C22H21N5O2S/c1-13-8-14(2)25-22(24-13)30-12-20(29)27-21-23-11-17-18(26-21)9-16(10-19(17)28)15-6-4-3-5-7-15/h3-8,11,16H,9-10,12H2,1-2H3,(H,23,26,27,29)
SMILES:
Molecular Formula: C22H21N5O2S
Molecular Weight: 419.5 g/mol

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

CAS No.:

Cat. No.: VC16273819

Molecular Formula: C22H21N5O2S

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide -

Specification

Molecular Formula C22H21N5O2S
Molecular Weight 419.5 g/mol
IUPAC Name 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)acetamide
Standard InChI InChI=1S/C22H21N5O2S/c1-13-8-14(2)25-22(24-13)30-12-20(29)27-21-23-11-17-18(26-21)9-16(10-19(17)28)15-6-4-3-5-7-15/h3-8,11,16H,9-10,12H2,1-2H3,(H,23,26,27,29)
Standard InChI Key RCCQYFMORXXHMR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4)C

Introduction

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrimidine ring, a sulfanyl group, and a tetrahydroquinazoline structure, which are crucial for its interactions with biological targets.

Structural Characteristics

The molecular formula of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is C22H21N5O2S, with a molecular weight of approximately 481.5 g/mol. The compound's structure includes:

  • Pyrimidine Moiety: Known for its role in various biological activities, the pyrimidine ring is a key component of this compound.

  • Sulfanyl Group: This group enhances the compound's reactivity and ability to interact with biological targets.

  • Tetrahydroquinazoline Structure: This part of the molecule contributes to its potential therapeutic applications.

Synthesis

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves a multi-step process. The steps often include the formation of the pyrimidine ring, introduction of the sulfanyl group, synthesis of the tetrahydroquinazoline moiety, and linking these components through an acetamide bond. Each step requires careful control of reaction conditions to ensure high yields and purity.

Potential Biological Activities

Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities, including antiviral and anticancer properties. The presence of the pyrimidine and tetrahydroquinazoline structures in 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide may contribute to its ability to interact effectively with biological targets.

Applications and Future Research Directions

This compound has potential applications in various fields, including medicinal chemistry and pharmaceutical development. Interaction studies are crucial for understanding how it interacts with biological targets, which may involve molecular docking and in vitro assays to elucidate its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightKey Features
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamideC15H18N4OS306.39 g/molPyrimidine, Tetrahydroquinazoline
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamideC22H21N5O2S481.5 g/molPyrimidine, Tetrahydroquinazoline, Phenyl Substituent
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot SpecifiedNot SpecifiedThiadiazole, Pyrazole

The unique combination of functional groups in 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide distinguishes it from other compounds, potentially conferring unique chemical and biological properties.

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